molecular formula C7H10O5 B1194521 Diethyl mesoxalate CAS No. 609-09-6

Diethyl mesoxalate

Cat. No. B1194521
CAS RN: 609-09-6
M. Wt: 174.15 g/mol
InChI Key: DBKKFIIYQGGHJO-UHFFFAOYSA-N
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Patent
US08859803B2

Procedure details

To a 1000 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel and a thermometer, 496.8 g (1.37 mole) of 25% sodium chlorite aqueous solution, and then 26 mL (0.46 mole) acetic acid were slowly added. The pH in the reaction system was pH 4.4. Furthermore, 100 g (0.62 mole) of diethyl malonate was slowly added under room temperature, and then the mixture was stirred under room temperature for 3 hours, and then 490 mL ethyl acetate was added to the reaction system to separate the liquids. The organic layer was separated, and ethyl acetate was distilled off under reduced pressure. Toluene was added thereto to perform azeotropic dehydration and the toluene was distilled off under reduced pressure, to give 105 g of diethyl ketomalonate as an oily substance (97 yield rate).
Quantity
496.8 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
490 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl([O-])=O.[Na+].C(O)(=[O:7])C.[C:9]([O:17][CH2:18][CH3:19])(=[O:16])[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]>C(OCC)(=O)C>[O:7]=[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:9]([O:17][CH2:18][CH3:19])=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
496.8 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
26 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
490 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1000 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel
CUSTOM
Type
CUSTOM
Details
to separate the liquids
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
ethyl acetate was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Toluene was added
DISTILLATION
Type
DISTILLATION
Details
the toluene was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 105 g
YIELD: CALCULATEDPERCENTYIELD 131.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.